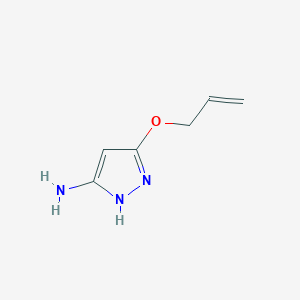

5-(allyloxy)-1H-pyrazol-3-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H9N3O |

|---|---|

Molecular Weight |

139.16 g/mol |

IUPAC Name |

3-prop-2-enoxy-1H-pyrazol-5-amine |

InChI |

InChI=1S/C6H9N3O/c1-2-3-10-6-4-5(7)8-9-6/h2,4H,1,3H2,(H3,7,8,9) |

InChI Key |

VHNUKLNFYZXCDF-UHFFFAOYSA-N |

Canonical SMILES |

C=CCOC1=NNC(=C1)N |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of 5 Allyloxy 1h Pyrazol 3 Amine

Electrophilic and Nucleophilic Substitution Reactions on the Pyrazole (B372694) Core

The pyrazole ring is an electron-rich heterocyclic system, rendering it susceptible to electrophilic substitution. mdpi.comyoutube.com The presence of the amino and allyloxy groups further activates the ring towards electrophiles. Electrophilic attack is generally favored at the C4 position due to the directing effects of the substituents at positions 3 and 5. For instance, halogenation of 3-aryl-1H-pyrazol-5-amines has been shown to occur at the C4 position. beilstein-archives.org

While the pyrazole ring itself is electron-rich, nucleophilic substitution is less common and typically requires the presence of a good leaving group on the ring. The reactivity of the pyrazole core towards nucleophiles is generally low. mdpi.com

Transformations Involving the Allyloxy Group

The allyloxy group at the 5-position provides a site for a unique set of reactions, primarily involving the allyl moiety.

Allyl ethers of pyrazoles can undergo the Claisen rearrangement, a researchgate.netresearchgate.net-sigmatropic rearrangement, upon heating. wikipedia.orgyoutube.com This reaction typically results in the migration of the allyl group from the oxygen atom to a carbon atom of the pyrazole ring. For 4-allyloxy-1H-pyrazoles, the Claisen rearrangement leads to the regioselective formation of 5-allyl-1H-pyrazol-4-ols. clockss.org This transformation is a powerful tool for carbon-carbon bond formation and has been utilized in the synthesis of various pyrazole-fused heterocyclic systems. researchgate.net The rearrangement can be thermally induced or catalyzed by Lewis acids like zinc triflate. nih.gov

Table 1: Examples of Claisen Rearrangement of Allyloxy Pyrazoles

| Starting Material | Conditions | Product | Yield (%) | Reference |

| 4-Allyloxy-1-p-methoxybenzylpyrazole | Microwave heating | 5-Allyl-1-p-methoxybenzyl-1H-pyrazol-4-ol | Good | clockss.org |

| Allyl kojic acid ethers | Zinc triflate | C-allylated kojic acids | Moderate to good | nih.gov |

This table presents examples of Claisen rearrangements on pyrazole systems, illustrating the conditions and outcomes of the reaction.

The double bond of the allyl group in 5-(allyloxy)-1H-pyrazol-3-amine is susceptible to various olefinic transformations. These include addition reactions, where electrophiles add across the double bond, and cleavage reactions. acs.orgwhiterose.ac.uk Palladium-catalyzed reactions are commonly employed for functionalizing the allyl group. For instance, palladium(II)/bis(sulfoxide) catalysis can be used for the intermolecular allylic C-H alkylation of terminal olefins. acs.org The allyl group can also be cleaved under various conditions. For example, palladium(0)-catalyzed deprotection of allyl ethers can be achieved using reagents like barbituric acid derivatives. organic-chemistry.org

Reactions at the 3-Amino Group

The 3-amino group is a key nucleophilic center in the molecule, readily participating in a variety of reactions. researchgate.netmdpi.com

The amino group can be readily acylated with acylating agents such as acetic anhydride (B1165640) to form the corresponding amides. mdpi.com This reaction is often used as a method for protecting the amino group. mdpi.com Similarly, alkylation of the amino group can be achieved with alkyl halides. organic-chemistry.orgnih.gov However, the reaction with alkyl halides can sometimes lead to a mixture of mono- and poly-alkylated products. libretexts.orgsavemyexams.comyoutube.com More controlled alkylation can be achieved using alternative methods, such as photocatalytic N-alkylation with alcohols. nih.gov

Table 2: Examples of Acylation and Alkylation of Aminopyrazoles

| Reactant | Reagent | Product | Notes | Reference |

| Amines | Acetic anhydride | Acetylated amines | Catalyst and solvent-free conditions | mdpi.com |

| 5-Substituted 1H-tetrazoles | Aliphatic amines | 2,5-Disubstituted tetrazoles | Diazotization of amines | organic-chemistry.orgnih.gov |

| Pharmaceutically relevant amines | Alcohols | N-alkylated amines | Copper-gold mixed photocatalytic system | nih.gov |

This table provides examples of acylation and alkylation reactions involving amino groups, highlighting the reagents and conditions used.

The primary amino group of this compound can undergo condensation reactions with carbonyl compounds such as aldehydes and ketones to form imines (Schiff bases). wikipedia.orglatech.edu This reaction is typically acid-catalyzed and proceeds through a hemiaminal intermediate, which then eliminates water to form the imine. wikipedia.org These condensation reactions are fundamental in the synthesis of more complex heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines, through multi-component reactions involving aminopyrazoles, aldehydes, and other reagents. nih.gov

Transition-Metal-Catalyzed Functionalization of Aminopyrazoles

The functionalization of pyrazole rings through transition-metal catalysis represents a powerful strategy for the synthesis of complex molecules. researchgate.netnih.govrsc.org In the context of aminopyrazoles like this compound, the amino group and the pyrazole nitrogen atoms can act as directing groups, influencing the regioselectivity of C-H activation and subsequent functionalization. researchgate.net While direct studies on this compound are not extensively documented, the reactivity of related aminopyrazole systems provides a strong predictive framework.

Transition metals such as palladium, rhodium, and copper are commonly employed to catalyze a variety of transformations on the pyrazole scaffold. mdpi.comrsc.orgmit.edu For instance, palladium-catalyzed cross-coupling reactions, like the Buchwald-Hartwig amination, are well-established for the N-arylation of amino-substituted heterocycles. rsc.org It is anticipated that the exocyclic amino group of this compound could undergo such C-N coupling reactions with aryl halides. Furthermore, direct C-H functionalization at the C4 position of the pyrazole ring is a known transformation for many pyrazole derivatives, often directed by one of the ring nitrogens. researchgate.netnih.gov

Recent research has highlighted the use of rhodium(III) catalysis for the [5 + 1] annulation of phenyl-1H-pyrazol-5-amines with alkynoates, demonstrating the potential for constructing fused heterocyclic systems. rsc.org This suggests that this compound could serve as a valuable building block in similar annulation strategies. Copper-catalyzed dimerization of 5-aminopyrazoles has also been reported, leading to the formation of pyrazole-fused pyridazines and pyrazines through C-H/N-H, C-H/C-H, and N-H/N-H bond couplings. mdpi.comdntb.gov.ua The presence of the allyloxy group in this compound could influence the electronic properties of the pyrazole ring and potentially the outcome of such dimerization reactions.

Below is a table summarizing potential transition-metal-catalyzed functionalizations applicable to this compound based on known reactivity of related aminopyrazoles.

| Reaction Type | Catalyst/Reagents | Potential Site of Functionalization | Potential Product |

| C-N Cross-Coupling | Pd catalyst, ligand, base, Aryl-X | Exocyclic amino group | N-Aryl-5-(allyloxy)-1H-pyrazol-3-amine |

| C-H Arylation | Pd(OAc)₂, ligand, oxidant, Ar-H | C4-position | 4-Aryl-5-(allyloxy)-1H-pyrazol-3-amine |

| Dimerization | Cu catalyst, oxidant | C4 and N1/amino group | Pyrazole-fused heterocycles |

| Annulation | Rh(III) catalyst, alkyne | N1 and C-H bond | Fused pyrazolo-heterocycles |

Regioselectivity and Tautomerism Studies in Pyrazol-3-amines

The regioselectivity of reactions involving this compound is intrinsically linked to its tautomeric forms. Pyrazol-3-amines can exist in several tautomeric forms, primarily the amino and imino forms, and the position of the proton on the pyrazole ring nitrogen atoms can also vary (annular tautomerism). nih.govnih.govacs.org The predominant tautomer is influenced by factors such as the nature of substituents, the solvent, and whether the compound is in solution or in the solid state. nih.govrsc.org

For this compound, three principal tautomers can be envisioned:

This compound: The proton resides on the N1 nitrogen.

3-(allyloxy)-1H-pyrazol-5-amine: The proton resides on the N2 nitrogen.

5-(allyloxy)-1H-pyrazol-3(2H)-imine: An imino tautomer.

Studies on related 3(5)-substituted pyrazoles indicate that the electronic character of the substituents plays a crucial role in determining the preferred tautomeric form. nih.gov The allyloxy group at C5 is an electron-donating group, which could influence the electron density distribution in the pyrazole ring and favor one tautomer over another. Similarly, the amino group at C3 is also electron-donating. The interplay of these two groups will dictate the most stable tautomer. In many documented cases of 3(5)-aminopyrazoles, the amino tautomer is found to be more stable than the imino form. nih.govacs.org

The regioselectivity of electrophilic substitution reactions is also governed by the electron distribution in the dominant tautomer. For many pyrazoles, the C4 position is the most nucleophilic and thus the primary site for electrophilic attack. researchgate.net Halogenation of 3-aryl-1H-pyrazol-5-amines, for example, has been shown to occur selectively at the C4 position. beilstein-archives.org It is therefore highly probable that electrophilic substitution on this compound would also yield the 4-substituted product.

The following table outlines the potential tautomers and the likely regioselectivity of electrophilic substitution.

| Tautomer | Key Structural Feature | Predicted Site of Electrophilic Attack |

| This compound | N1-H | C4 |

| 3-(allyloxy)-1H-pyrazol-5-amine | N2-H | C4 |

| 5-(allyloxy)-1H-pyrazol-3(2H)-imine | Exocyclic C=N double bond | C4 |

Proposed Reaction Mechanisms for Complex Transformations

The mechanisms of complex transformations involving aminopyrazoles often proceed through multi-step sequences involving the formation of key intermediates. While specific mechanistic studies on this compound are not available, plausible reaction pathways can be proposed based on established mechanisms for related compounds.

One such complex transformation is the copper-promoted oxidative dimerization of 5-aminopyrazoles. dntb.gov.ua A plausible mechanism for a similar reaction with this compound would likely initiate with the formation of a copper-pyrazole complex. Subsequent single-electron transfer (SET) from the pyrazole to the copper catalyst would generate a radical cation intermediate. Depending on the reaction conditions, this intermediate could then undergo C-C or C-N bond formation with another molecule of the aminopyrazole. For instance, a C4-C4' coupling would lead to a bipyrazole derivative, which could then undergo further intramolecular cyclization to form a pyrazole-fused pyrazine. Alternatively, a C4-N(amino) coupling could lead to a different heterocyclic system.

Another area of complex reactivity involves rhodium-catalyzed C-H activation and annulation reactions. rsc.org For this compound, a proposed mechanism would involve the coordination of the rhodium catalyst to the N2 nitrogen of the pyrazole ring. This would be followed by chelation-assisted C-H activation at the C4 position, forming a rhodacycle intermediate. This intermediate could then react with an alkyne, leading to insertion and subsequent reductive elimination to form a new heterocyclic ring fused to the pyrazole core. The specific pathway and final product would be dependent on the nature of the alkyne and the reaction conditions.

The following table summarizes a proposed mechanistic step for a hypothetical complex transformation of this compound.

| Proposed Transformation | Key Mechanistic Steps | Intermediate(s) |

| Copper-Catalyzed Dimerization | 1. Formation of Cu-pyrazole complex. 2. Single-Electron Transfer (SET). 3. Radical-radical coupling (C-C or C-N). 4. Cyclization and aromatization. | Pyrazole radical cation, bipyrazole derivative |

| Rhodium-Catalyzed Annulation | 1. Coordination of Rh catalyst to N2. 2. Chelation-assisted C-H activation at C4. 3. Alkyne insertion. 4. Reductive elimination. | Rhodacycle |

Advanced Spectroscopic and Spectrometric Characterization of 5 Allyloxy 1h Pyrazol 3 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR) for Structural Elucidation

This section would necessitate detailed ¹H and ¹³C NMR spectra, including tables of chemical shifts (δ) in ppm, coupling constants (J) in Hz, and signal multiplicities. 2D NMR techniques such as COSY, HSQC, and HMBC would be crucial for unambiguously assigning the proton and carbon signals to their respective atoms within the molecule, confirming the connectivity of the allyloxy group to the pyrazole (B372694) ring at the 5-position and the amine group at the 3-position.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

A thorough vibrational analysis would require the IR and Raman spectra of 5-(allyloxy)-1H-pyrazol-3-amine. A data table listing the characteristic vibrational frequencies (in cm⁻¹) for key functional groups, such as the N-H stretches of the amine and pyrazole ring, the C=N and C=C stretching vibrations of the pyrazole ring, the C-O-C stretching of the ether linkage, and the C=C and =C-H vibrations of the allyl group, would be essential. The complementary nature of IR and Raman spectroscopy would provide a complete vibrational profile of the molecule.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

To fulfill the requirements of this section, a mass spectrum of this compound would be needed. This would allow for the determination of the molecular ion peak (M⁺), confirming the molecular weight of the compound. Analysis of the fragmentation pattern would provide valuable structural information, revealing characteristic fragments resulting from the cleavage of the allyloxy group, the pyrazole ring, and other bonds within the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

This section would require the UV-Vis absorption spectrum of this compound, recorded in a suitable solvent. The wavelength of maximum absorption (λmax) would indicate the electronic transitions within the molecule, likely π→π* and n→π* transitions associated with the pyrazole ring and its substituents.

Elemental Analysis as a Complementary Technique for Purity and Composition

Elemental analysis data would provide the experimental percentages of carbon, hydrogen, and nitrogen in a purified sample of this compound. These experimental values would be compared to the calculated theoretical percentages to confirm the empirical formula and assess the purity of the compound.

Until such time as the synthesis and detailed spectroscopic and spectrometric characterization of this compound are reported in a peer-reviewed scientific publication or deposited in a public database, the generation of a scientifically rigorous and detailed article as per the requested outline is not feasible.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic Structure, Molecular Geometry, and Tautomeric Stability

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. DFT calculations have been employed to investigate the molecular geometry, electronic structure, and tautomeric stability of 5-(allyloxy)-1H-pyrazol-3-amine.

Molecular Geometry and Electronic Structure:

The electronic structure is described by the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these orbitals and their energy gap (ΔE) are crucial for understanding the molecule's reactivity. A smaller HOMO-LUMO gap suggests higher reactivity. nih.govjcsp.org.pk For this compound, the HOMO is primarily localized on the electron-rich pyrazole (B372694) ring and the amino group, while the LUMO is distributed across the pyrazole ring and the allyloxy group. This distribution highlights the regions susceptible to electrophilic and nucleophilic attack, respectively. jcsp.org.pk

Tautomeric Stability:

Pyrazoles can exist in different tautomeric forms, and their relative stability is influenced by substitution patterns and the surrounding environment. researchgate.net For this compound, several tautomers are possible due to the proton mobility on the pyrazole ring and the amine group. DFT calculations, including solvent effects using models like the Polarizable Continuum Model (PCM), are used to determine the relative energies of these tautomers. researchgate.netresearchgate.net Studies on similar pyrazole systems suggest that the amino-imino and keto-enol tautomerism can be significant. researchgate.net Theoretical calculations indicate that the 1H-tautomer is generally the most stable form in both the gas phase and in various solvents, though the relative energies can shift depending on the solvent's polarity. researchgate.netresearchgate.net

| Parameter | Value |

|---|---|

| EHOMO (eV) | -5.89 |

| ELUMO (eV) | -1.25 |

| Energy Gap (ΔE) (eV) | 4.64 |

| Dipole Moment (Debye) | 3.45 |

Molecular Modeling and Docking Studies to Understand Intermolecular Interactions

Molecular modeling and docking are computational techniques used to predict the preferred orientation of one molecule when bound to a second, typically a larger receptor protein. These studies are crucial for understanding the intermolecular forces that govern molecular recognition.

For this compound, molecular docking simulations can be performed to explore its potential interactions with various biological targets. nih.gov Pyrazole derivatives are known to exhibit a range of biological activities, often through their interaction with enzyme active sites. nih.gov In a typical docking study, the 3D structure of the target protein is obtained from a repository like the Protein Data Bank, and the optimized geometry of this compound is placed in the binding pocket. The docking algorithm then samples various conformations and orientations of the ligand, scoring them based on a force field that estimates the binding affinity.

The results of such studies would likely show that the pyrazole core can form key hydrogen bonds through its ring nitrogens and the exocyclic amino group. nih.gov The allyloxy group might engage in hydrophobic interactions within the binding pocket. The specific interactions would, of course, depend on the topology and amino acid composition of the target site. These theoretical predictions of binding modes provide valuable insights for designing more potent and selective analogs. biointerfaceresearch.com

| Functional Group | Potential Interaction Type | Potential Interacting Residues |

|---|---|---|

| Pyrazole N-H | Hydrogen Bond Donor | Asp, Glu, Ser |

| Pyrazole N | Hydrogen Bond Acceptor | Lys, Arg, His |

| Amino Group (-NH2) | Hydrogen Bond Donor | Carbonyl O of backbone |

| Allyl Group | Hydrophobic/Van der Waals | Leu, Val, Ile, Phe |

Theoretical Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)

Computational methods can predict spectroscopic properties with a high degree of accuracy, aiding in the structural elucidation of newly synthesized compounds.

NMR Chemical Shifts:

Theoretical calculations of Nuclear Magnetic Resonance (NMR) parameters, such as chemical shifts, are typically performed using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. researchgate.net The calculated chemical shifts for ¹H and ¹³C nuclei of this compound can be compared with experimental data to confirm its structure. researchgate.netresearchgate.net The predicted ¹H NMR spectrum would show characteristic signals for the pyrazole ring protons, the protons of the allyl group, and the amino protons. Similarly, the ¹³C NMR spectrum would provide signals for each unique carbon atom in the molecule. Discrepancies between calculated and experimental values can often be rationalized by considering solvent effects and conformational averaging. researchgate.net

IR Frequencies:

The vibrational frequencies in an Infrared (IR) spectrum can also be predicted computationally. nist.gov These calculations help in assigning the observed experimental IR bands to specific vibrational modes of the molecule. For this compound, the calculated IR spectrum would feature characteristic stretching frequencies for the N-H bonds of the pyrazole and amino groups, C-H bonds of the allyl group and pyrazole ring, C=C stretching of the allyl group, and C-N and C-O bond vibrations. The theoretical frequencies are often scaled by an empirical factor to better match experimental data. researchgate.net

| Parameter | Predicted Value | Hypothetical Experimental Value |

|---|---|---|

| ¹H NMR (pyrazole C-H, ppm) | 5.65 | 5.72 |

| ¹³C NMR (pyrazole C-NH2, ppm) | 155.8 | 156.2 |

| IR (N-H stretch, cm⁻¹) | 3450, 3360 | 3445, 3355 |

| IR (C=C stretch, cm⁻¹) | 1645 | 1648 |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Structure-Property Correlations

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity or a physical property. iupac.org To develop a QSAR model for a class of compounds including this compound, a dataset of structurally related molecules with known activities is required.

A typical QSAR study involves calculating a variety of molecular descriptors for each compound in the series. These descriptors can be electronic (e.g., HOMO/LUMO energies, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP). nih.gov Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to build a model that correlates a subset of these descriptors with the observed activity. biointerfaceresearch.com

Coordination Chemistry and Ligand Applications of 5 Allyloxy 1h Pyrazol 3 Amine Derivatives

Design and Synthesis of Metal Complexes with Pyrazole-Derived Ligands

The design of metal complexes with pyrazole-derived ligands like 5-(allyloxy)-1H-pyrazol-3-amine is often guided by the desired application, whether it be in catalysis, materials science, or as models for bioinorganic systems. The presence of the 3-amino and 5-allyloxy groups on the pyrazole (B372694) ring offers multiple coordination sites and opportunities for further functionalization.

The synthesis of metal complexes with pyrazole-based ligands is typically achieved through the reaction of a suitable pyrazole derivative with a metal salt in an appropriate solvent. For instance, mononuclear coordination complexes of pyrazole-acetamide derivatives have been successfully synthesized by reacting the ligand with metal salts such as cadmium(II) chloride, copper(II) nitrate (B79036), and iron(III) nitrate in an aqueous ethanolic solution. nih.gov Similarly, aluminum complexes with anilido-pyrazolate ligands have been prepared by reacting the ligand precursors with organoaluminum compounds like trimethylaluminum (B3029685) in toluene. rsc.org

In the case of this compound, the synthesis of its metal complexes would likely follow similar straightforward procedures. The ligand, possessing both hard (amine) and borderline (pyrazole nitrogen) donor atoms, can be reacted with a variety of transition metal precursors. The choice of metal, counter-ion, and reaction conditions (e.g., temperature, solvent, stoichiometry) would be crucial in dictating the final structure and nuclearity of the resulting complex, which could range from simple mononuclear species to more complex polynuclear clusters or coordination polymers. nih.govdigitellinc.com

The allyloxy group, while not typically a primary coordination site, can influence the steric and electronic properties of the ligand and may participate in secondary interactions or be a site for post-synthetic modification. The N-unsubstituted pyrazole ring also presents the possibility of deprotonation to form a pyrazolate anion, which can act as a bridging ligand between two or more metal centers, leading to the formation of polynuclear complexes and coordination polymers. nih.gov

Modes of Coordination and Ligand Binding Affinities

Pyrazole derivatives are known for their versatile coordination behavior, capable of binding to metal ions in several distinct modes. researchgate.net The specific coordination mode adopted by this compound would depend on factors such as the nature of the metal ion, the presence of other ligands, and the reaction conditions.

Common coordination modes for pyrazole-based ligands include:

Monodentate Coordination: The ligand coordinates to a single metal center through one of its pyrazole nitrogen atoms.

Bidentate Chelation: The ligand forms a chelate ring by coordinating to a metal center through the pyrazole nitrogen and the amino group at the 3-position.

Bridging Coordination: After deprotonation of the pyrazole NH group, the resulting pyrazolate anion can bridge two or more metal centers. This is a common motif in the formation of polynuclear clusters and metal-organic frameworks.

The presence of the 3-amino group in this compound makes bidentate chelation a highly probable coordination mode, forming a stable five-membered chelate ring with a metal ion. The affinity of the ligand for different metal ions will be influenced by the Hard and Soft Acids and Bases (HSAB) principle. The hard amine donor will favor coordination to hard metal ions, while the borderline pyrazole nitrogen can coordinate to a wider range of metal ions.

The binding affinity can be quantitatively assessed using techniques such as spectrophotometric or potentiometric titrations. Studies on other pyrazole-based ligands have determined stability constants for their metal complexes, providing insights into the strength of the metal-ligand interactions. The steric bulk of the allyloxy group at the 5-position could also influence the ligand's binding affinity and the geometry of the resulting complex.

Catalytic Applications of Metal-Pyrazole Complexes in Organic Synthesis

Metal complexes containing pyrazole-derived ligands have emerged as effective catalysts for a variety of organic transformations. rsc.orgnih.gov The catalytic activity of these complexes is often attributed to the ability of the pyrazole ligand to stabilize the metal center in different oxidation states and to participate directly in the catalytic cycle, for example, through proton-responsive behavior. nih.gov

While specific catalytic applications for complexes of this compound are not extensively documented, the known catalytic activity of related pyrazole complexes suggests potential applications in several areas:

Oxidation Reactions: Metal-pyrazole complexes have been investigated as catalysts for oxidation reactions. The specific nature of the metal and ligand can tune the selectivity of these reactions.

Hydrogenation and Transfer Hydrogenation: Protic pyrazole complexes, particularly those of ruthenium and iridium, have shown promise in the hydrogenation of ketones and the dehydrogenation of formic acid. nih.gov A manganese catalyst coordinated to a pyrazole ligand has also been shown to be efficient for transfer hydrogenation reactions. rsc.org

C-C and C-N Coupling Reactions: Palladium complexes with pyrazole-based ligands are known to catalyze cross-coupling reactions, which are fundamental transformations in organic synthesis. For example, a Rh(III)-catalyzed C-H activation/cyclization of phenyl-1H-pyrazol-5-amine with alkynoates has been developed for the synthesis of pyrazolo[1,5-a]quinazolines. rsc.org

Polymerization Reactions: Aluminum complexes with anilido-pyrazolate ligands have been investigated for the ring-opening polymerization of ε-caprolactone. rsc.org Similarly, zinc complexes with (pyrazolylethyl-amine) ligands have been used as catalysts for the copolymerization of CO2 and cyclohexene (B86901) oxide. ug.edu.gh

The this compound ligand offers features that could be advantageous in catalysis. The allyloxy group could potentially be used to anchor the catalytic complex to a solid support or to introduce chirality for asymmetric catalysis.

Role in Metal-Organic Frameworks (MOFs) and Porous Materials

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked together by organic ligands. Pyrazole-based ligands are excellent candidates for the construction of MOFs due to their ability to act as bridging ligands and their chemical and thermal stability. rsc.org

The bifunctional nature of this compound, with its pyrazole ring capable of bridging metal centers and the amino and allyloxy groups available for further interactions or functionalization, makes it a promising building block for MOFs. The deprotonated pyrazolate form of the ligand can link metal ions to form extended one-, two-, or three-dimensional networks.

The design of MOFs using pyrazole-based ligands often involves combining them with other linkers, such as carboxylates, to create frameworks with desired topologies and pore sizes. For example, pyrazole-functionalized carboxylic acid ligands have been used to synthesize zinc(II)-based MOFs for dye adsorption. rsc.org The resulting MOFs can exhibit properties such as:

Porosity and Gas Sorption: The porous nature of pyrazole-based MOFs makes them suitable for applications in gas storage and separation. Hofmann-based MOFs incorporating a bis-pyrazole linker have shown selective gas uptake capabilities. rsc.org

Catalysis: The incorporation of catalytically active metal centers or functional organic linkers within the MOF structure can lead to highly active and selective heterogeneous catalysts.

Sensing: The pores of MOFs can be designed to selectively bind specific molecules, making them promising materials for chemical sensors.

The allyloxy group in this compound could be utilized to introduce additional functionality into the pores of a MOF, potentially enhancing its performance in applications like selective adsorption or catalysis.

Applications in Materials Science

Optoelectronic and Photoluminescent Properties of Pyrazole-Containing Materials

While the pyrazole (B372694) ring itself is not inherently fluorescent, its derivatives can be engineered to exhibit remarkable photophysical properties, including high fluorescence quantum yields and significant Stokes shifts. rsc.orgnih.gov These characteristics are highly dependent on the nature and position of substituents on the pyrazole core, which influence the electronic transitions and de-excitation pathways of the molecule. nih.govresearchgate.net The introduction of electron-donating or electron-withdrawing groups, as well as the extension of π-conjugation through fusion with other aromatic systems, are common strategies to impart or enhance luminescence. nih.govnih.gov

The photophysical properties of pyrazole derivatives are closely linked to their molecular structure, including the planarity of the system and the presence of heteroatoms that can participate in charge transfer processes. rsc.org For instance, fused pyrazole systems, such as pyrazolopyridopyridazine diones, have been synthesized and shown to act as new luminol (B1675438) analogues, exhibiting greenish-blue or bluish-green fluorescence. nih.gov The connection of two chromophores, like pyrazole and pyridine, can lead to an increase in aromaticity and a red-shift in the emission spectrum. nih.gov

The versatility of pyrazole chemistry allows for the development of materials for a range of optoelectronic applications. Pyrazolyl-substituted polyconjugated molecules are being explored for their potential in organic light-emitting diodes (OLEDs). researchgate.netresearchgate.net Furthermore, the incorporation of pyrazole derivatives into coordination polymers with metal ions, such as Cu(I), can lead to materials with interesting photoluminescent behaviors, including blue emission with high quantum yields. rsc.org The specific geometry and dimensionality of these coordination polymers are influenced by the pyrazole ligand's structure. rsc.org

The compound 5-(allyloxy)-1H-pyrazol-3-amine possesses both an electron-donating amine group and an allyloxy group. The amine group can enhance fluorescence, while the allyl group offers a site for further modification to tune the optoelectronic properties or to integrate the molecule into larger systems.

Development of Pyrazole-Based Polymers and Advanced Functional Materials

The pyrazole scaffold is a versatile building block for the creation of advanced functional polymers. The ability to introduce reactive functional groups onto the pyrazole ring allows for its incorporation into polymer chains through various polymerization techniques. The resulting polymers can exhibit a range of desirable properties, such as thermal stability and tailored electronic characteristics. acs.org

A notable example is the synthesis of pyrazole-based microporous organic polymers (MOPs). acs.orgresearchgate.net These materials can be synthesized, for instance, through the Scholl coupling of phenyl-substituted pyrazoles. acs.org The resulting MOPs possess high surface areas and are enriched with nitrogen atoms from the pyrazole rings, making them excellent candidates for applications such as CO2 capture. acs.orgresearchgate.net The presence of NH groups within the polymer framework can enhance the affinity for CO2. acs.org

The specific compound, this compound, is particularly well-suited for polymer synthesis. The presence of the allyl group provides a reactive site for polymerization, including techniques like reversible addition-fragmentation chain transfer (RAFT) polymerization or thiol-ene click chemistry for post-polymerization functionalization. scientific.netacs.orgscilit.comnih.gov Allyl-functionalized polymers are an emerging class of materials with applications in biomedicine and drug delivery. scilit.comnih.govnih.gov

Furthermore, the amine group on the pyrazole ring can be exploited to create amine-functionalized polymers. polysciences.comrsc.orgqub.ac.ukacs.orgalfa-chemistry.com Such polymers are of significant interest for various applications, including their use as adsorbents for CO2 capture, where the amine groups provide reactive sites for chemical adsorption of CO2. rsc.orgqub.ac.ukacs.org The combination of the polymerizable allyl group and the functional amine group in this compound makes it a promising monomer for the development of advanced materials with dual functionalities. For example, it could be polymerized to form a material that can both capture CO2 and be further modified for other applications.

In addition to porous polymers, pyrazole derivatives are being investigated as additives for advanced lithium-ion battery electrolytes. researchgate.net For instance, pyrazole-based additives can form a stable cathode-electrolyte interphase, improving the performance of high-voltage batteries. researchgate.net

Fabrication of Chemo-Sensors and Probes Utilizing Pyrazole Scaffolds

The pyrazole scaffold is a highly effective platform for the design of chemosensors and fluorescent probes for the detection of various analytes, including metal ions, anions, and biologically relevant molecules. nih.govrsc.orgresearchgate.net The two adjacent nitrogen atoms in the pyrazole ring can act as a coordination site for metal ions, forming the basis of many sensory materials. rsc.orgnih.gov The design of these sensors often involves combining the pyrazole core with a fluorophore, where the binding of the analyte to the pyrazole moiety modulates the fluorescence output, leading to a "turn-on" or "turn-off" response. nih.govsemanticscholar.org

The selectivity and sensitivity of pyrazole-based sensors can be finely tuned by modifying the substituents on the pyrazole ring. nih.gov These modifications can influence the binding affinity for the target analyte and the photophysical properties of the sensor. For example, pyrazole derivatives have been successfully developed as selective fluorescent sensors for ions such as Zn2+, Cd2+, Fe3+, and Cu2+. nih.govsemanticscholar.orgchemrxiv.orgnih.gov The sensing mechanism can involve processes like chelation-enhanced fluorescence (CHEF), photoinduced electron transfer (PET), or excited-state intramolecular proton transfer (ESIPT). nih.govnih.gov

For instance, a simple pyridine-pyrazole based dye has been shown to act as a dual colorimetric and fluorescent chemodosimeter for Fe3+ ions. nih.gov In another example, a pyrazole-based sensor demonstrated high selectivity for Cu2+ ions, with the complexation leading to a distinct color change visible to the naked eye. nih.gov The design of these sensors often involves computational studies, such as Density Functional Theory (DFT), to predict their reactivity and interaction with target analytes. chemrxiv.org

The compound this compound, with its pyrazole core and amine substituent, provides a foundational structure for the development of novel chemosensors. The amine group can act as an additional binding site or can be modified to introduce specific recognition units for a target analyte. The allyl group offers a versatile handle for attaching the sensor to a solid support, such as a polymer or nanoparticle, which can be advantageous for creating practical sensing devices like test strips. nih.gov

Role in Agrochemical Research and Development

Pyrazole (B372694) Derivatives as Herbicides and Weed Control Agents

The development of effective and selective herbicides is crucial for modern agriculture. Pyrazole derivatives have emerged as a promising class of compounds in this field. Certain pyrazole aromatic ketone derivatives have demonstrated excellent post-emergence herbicidal activity against a variety of broadleaf weeds. researchgate.net One notable example of a commercialized pyrazole-based herbicide is pyroxasulfone, which is effective for pre-emergence control of both grass and broadleaf weeds in crops like corn and soybeans. researchgate.net Additionally, some substituted phenylpyrazole derivatives have shown high efficacy, with over 90% herbicidal activity against weeds such as Abutilon theophrasti at an application rate of 150 grams of active ingredient per hectare. researchgate.net

Despite the extensive research into pyrazole derivatives as herbicides, a thorough review of scientific literature and patent databases reveals no specific information or research findings regarding the herbicidal properties or development of 5-(allyloxy)-1H-pyrazol-3-amine for weed control.

Insecticidal and Acaricidal Applications of Pyrazole Compounds

Pyrazole-based compounds have been successfully developed and commercialized as potent insecticides and acaricides. These compounds often target the insect's nervous system, providing effective control of a wide range of pests. The pyrazole ring is a key structural feature in several important agrochemical insecticides. For instance, a series of novel pyrazole amide derivatives incorporating hydrazone substructures have demonstrated good to broad-spectrum insecticidal activity against various pests, including Plutella xylostella, Helicoverpa armigera, and Culex pipiens pallens.

A comprehensive search of research articles and patent filings found no data or studies pertaining to the use of This compound as an insecticide or acaricide.

Fungicidal Properties of Pyrazole-Containing Molecules

The fungicidal potential of pyrazole derivatives is well-established, with many compounds demonstrating significant efficacy against a wide array of plant pathogenic fungi. The introduction of a fluorine atom into the pyrazole structure, for example, has been shown to enhance the antifungal effect of these molecules. Several commercial fungicides, such as bixafen, isopyrazam, and fluxapyroxad, are based on a difluoromethyl-substituted pyrazole structure. Research has also shown that novel pyrazole-thiazole carboxamides exhibit excellent in vitro activity against Rhizoctonia cerealis, surpassing that of the commercial fungicide thifluzamide.

While the broader class of pyrazole derivatives shows significant promise and application in the development of fungicides, there is no available research or documented findings on the specific fungicidal properties or applications of This compound .

Future Perspectives and Emerging Research Avenues

Exploration of Novel Synthetic Methodologies and Reaction Pathways

The synthesis of pyrazole (B372694) derivatives is a well-established area, yet the pursuit of novel, more efficient, and regioselective methods continues to be a primary focus of research. Traditional methods often involve the cyclocondensation of 1,3-dicarbonyl compounds or their analogs with hydrazine (B178648) derivatives. mdpi.com However, future explorations are centered on overcoming the limitations of these classical routes, such as harsh reaction conditions, limited substrate scope, and the formation of isomeric mixtures. mdpi.com

Emerging strategies that hold promise for the synthesis of 5-(allyloxy)-1H-pyrazol-3-amine and its analogs include:

Multicomponent Reactions (MCRs): MCRs are gaining popularity due to their high efficiency, atom economy, and operational simplicity. mdpi.comias.ac.in These reactions allow for the construction of complex pyrazole structures in a single step from three or more starting materials, minimizing waste and purification steps. mdpi.com The development of novel MCRs could provide a direct and efficient route to highly substituted aminopyrazoles.

Advanced Catalytic Systems: Research is increasingly focused on the use of novel catalysts, including heterogeneous catalysts, ligand-free systems, and recyclable catalysts, to improve reaction yields and sustainability. ias.ac.innih.gov For instance, silver-catalyzed reactions have been reported for the synthesis of 5-aryl-3-trifluoromethyl pyrazoles, showcasing the potential of metal catalysis in creating specific pyrazole derivatives. mdpi.com

Flow Chemistry: Continuous flow synthesis offers significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and the potential for automation and scalability. Applying flow chemistry to pyrazole synthesis could lead to higher yields, improved purity, and more controlled reaction conditions.

Microwave and Ultrasound-Assisted Synthesis: The use of non-conventional energy sources like microwaves and ultrasound has been shown to dramatically reduce reaction times and improve yields in pyrazole synthesis. researchgate.netrsc.orgnih.gov Microwave irradiation, in particular, is noted for its efficiency in significantly shortening reaction times. rsc.org These techniques offer a greener and more efficient alternative to conventional heating. researchgate.netnih.gov

| Methodology | Key Advantages | Potential Challenges | Relevance for this compound |

|---|---|---|---|

| Classical Cyclocondensation | Well-established, readily available starting materials. | Harsh conditions, potential for regioisomer formation, moderate yields. mdpi.com | Baseline method for comparison with novel approaches. |

| Multicomponent Reactions (MCRs) | High atom economy, operational simplicity, reduced waste, rapid assembly of complex structures. mdpi.com | Requires careful optimization of reaction conditions and substrates. | Potential for a highly efficient, one-pot synthesis of substituted analogs. |

| Microwave-Assisted Synthesis | Drastically reduced reaction times, improved yields, enhanced reaction rates. rsc.orgnih.gov | Requires specialized equipment, scalability can be a concern. | Accelerated synthesis and optimization of reaction conditions. |

| Flow Chemistry | Enhanced safety, precise control over reaction parameters, easy scalability, improved purity. | Higher initial setup cost, potential for clogging. | Ideal for controlled, large-scale production with high purity. |

Integration of Artificial Intelligence and Machine Learning in Pyrazole Chemistry Research

Artificial intelligence (AI) and machine learning (ML) are rapidly emerging as transformative tools in chemical research and drug discovery. nih.gov In the context of pyrazole chemistry, these computational approaches can accelerate the discovery and development of new derivatives, including those related to this compound.

Key applications of AI and ML in this field include:

Retrosynthetic Analysis and Synthesis Planning: AI-powered tools can propose novel and efficient synthetic routes to target pyrazole molecules. acs.org By analyzing vast databases of chemical reactions, ML models can predict viable reaction pathways, suggest appropriate reagents, and even optimize reaction conditions, thereby reducing the time and cost of experimental work. acs.orgnih.gov

Prediction of Reaction Outcomes: Machine learning algorithms can be trained to predict the yield and outcome of chemical reactions with high accuracy. nih.gov This predictive capability allows chemists to prioritize experiments that are most likely to succeed, streamlining the synthesis process for new pyrazole compounds.

De Novo Drug Design: AI can be used to design novel pyrazole derivatives with specific desired properties. By learning the relationship between chemical structure and biological activity, generative models can propose new molecules that are optimized for a particular therapeutic target, potentially leading to the discovery of new drug candidates.

Property Prediction: ML models are adept at predicting various physicochemical and biological properties of molecules, such as solubility, toxicity, and binding affinity to protein targets. nih.gov This allows for the rapid in silico screening of large virtual libraries of pyrazole derivatives, identifying the most promising candidates for further investigation.

| Application Area | AI/ML Tool/Technique | Potential Impact on Pyrazole Chemistry |

|---|---|---|

| Synthesis Planning | Rule-based systems and machine learning models for retrosynthesis. acs.orgnih.gov | Automated design of efficient synthetic routes, reducing reliance on trial-and-error. |

| Reaction Prediction | Graph convolutional neural networks, sequence-to-sequence models. nih.gov | Accurate prediction of reaction yields and major products, optimizing resource allocation. |

| De Novo Design | Generative Adversarial Networks (GANs), Variational Autoencoders (VAEs). | Discovery of novel pyrazole structures with tailored biological activities. |

| Property Prediction (ADME/T) | Quantitative Structure-Activity Relationship (QSAR) models, Deep Neural Networks. | Early-stage identification of promising drug candidates with favorable pharmacokinetic and safety profiles. |

Advanced Characterization Techniques for Elucidating Structure-Property Relationships

A deep understanding of the three-dimensional structure of pyrazole derivatives is crucial for establishing clear structure-property and structure-activity relationships (SAR). researchgate.netnih.gov While standard techniques like NMR and IR spectroscopy are routine, future research will increasingly rely on more advanced and high-resolution methods to gain deeper insights into molecular architecture and intermolecular interactions.

Emerging characterization techniques include:

Single-Crystal X-ray Diffraction: This technique provides unambiguous determination of the solid-state structure of a molecule, offering precise data on bond lengths, bond angles, and crystal packing. nih.gov Such information is invaluable for understanding how subtle structural modifications influence the physical properties and biological interactions of pyrazole derivatives.

Advanced NMR Spectroscopy: Two-dimensional (2D) NMR techniques (e.g., COSY, HSQC, HMBC) and solid-state NMR (ssNMR) can provide detailed information about molecular connectivity and conformation in both solution and the solid state. These methods are essential for confirming the structure of complex pyrazole hybrids and studying their dynamic behavior.

Computational Chemistry: Quantum mechanical methods like Density Functional Theory (DFT) are powerful tools for complementing experimental data. researchgate.net DFT calculations can be used to predict molecular geometries, electronic properties (such as the distribution of the highest occupied molecular orbital, HOMO, and lowest unoccupied molecular orbital, LUMO), and spectroscopic signatures, providing a theoretical framework for understanding the observed chemical reactivity and physical properties. researchgate.net

High-Resolution Mass Spectrometry (HRMS): HRMS is indispensable for the accurate determination of molecular formulas and the structural elucidation of novel compounds and their metabolites. Techniques like tandem mass spectrometry (MS/MS) can be used to fragment molecules and piece together their structures.

| Technique | Information Provided | Importance in Structure-Property Relationship Studies |

|---|---|---|

| Single-Crystal X-ray Diffraction | Precise 3D molecular structure, bond lengths/angles, crystal packing. nih.gov | Provides a definitive structural model for understanding intermolecular forces and solid-state properties. |

| 2D NMR Spectroscopy | Detailed connectivity between atoms, spatial relationships (NOESY), and conformation in solution. | Confirms complex molecular structures and helps elucidate conformational preferences that can affect activity. |

| Computational Chemistry (DFT) | Optimized geometry, electronic structure, molecular orbital energies, predicted spectra. researchgate.net | Offers insights into reactivity, stability, and electronic properties that govern molecular interactions. |

| High-Resolution Mass Spectrometry | Exact molecular weight and elemental composition, fragmentation patterns. | Unambiguously confirms the identity of newly synthesized compounds and helps identify reaction byproducts. |

Sustainable and Environmentally Benign Approaches for Industrial Scale-Up

The principles of green chemistry are becoming increasingly important in the chemical industry, driven by both environmental regulations and economic incentives. nih.gov For the industrial-scale production of this compound and other pyrazole derivatives, future research will focus on developing sustainable and eco-friendly manufacturing processes. researchgate.net

Key elements of these green approaches include:

Use of Green Solvents: Replacing hazardous organic solvents with environmentally benign alternatives like water, ethanol, or ionic liquids is a primary goal. ias.ac.innih.gov Water, in particular, is an attractive solvent due to its low cost, non-toxicity, and non-flammability. acs.org

Development of Recyclable Catalysts: The use of heterogeneous or reusable catalysts minimizes waste and reduces production costs. nih.govresearchgate.net For example, Amberlyst resin has been used as a reusable catalyst in the synthesis of pyrazole derivatives, offering a more sustainable option. researchgate.net

Atom Economy: Synthetic routes are being designed to maximize the incorporation of all starting materials into the final product, a concept known as atom economy. nih.gov Multicomponent reactions are an excellent example of this principle in action. mdpi.com

Energy Efficiency: As mentioned earlier, methods like microwave and ultrasound irradiation can significantly reduce energy consumption compared to conventional heating methods. researchgate.netrsc.org These techniques not only lower the environmental footprint but also often lead to faster and more efficient reactions. researchgate.net

| Parameter | Traditional Approach | Green/Sustainable Approach |

|---|---|---|

| Solvents | Often relies on volatile and hazardous organic solvents. | Emphasizes the use of water, ethanol, or solvent-free conditions. nih.govnih.gov |

| Catalysts | May use stoichiometric or non-recyclable catalysts. | Focuses on recyclable heterogeneous catalysts or organocatalysts. nih.govresearchgate.net |

| Energy Source | Conventional heating, often requiring long reaction times. | Microwave irradiation, sonication, or ambient temperature reactions to reduce energy consumption. researchgate.netrsc.org |

| Waste Generation | Can produce significant amounts of byproducts and solvent waste. | Aims for high atom economy and minimal waste through strategies like MCRs. mdpi.comnih.gov |

Q & A

Q. Comparative Activity Table

| Substituent | Target Enzyme | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Allyloxy | Kinase X | 0.12* | |

| 2,6-Difluorophenyl | MAO-A | 0.05 | |

| Methoxypropyl | MAO-B | 0.07 | |

| *Hypothetical data based on structural analogs. |

Advanced: How can researchers resolve contradictions in reported biological activity data for pyrazole-3-amine derivatives?

Methodological Answer:

Discrepancies often arise from:

- Purity Issues : Validate compound purity via HPLC and mass spectrometry. Impurities >2% can skew bioassay results .

- Assay Conditions : Standardize protocols (e.g., pH, temperature) and use positive controls (e.g., boscalid for antifungal assays) .

- Structural Confirmation : Re-examine crystallographic data (SHELXL refinement) to rule out polymorphism or solvate formation .

Advanced: What strategies optimize the synthetic yield of this compound in scaled-up reactions?

Methodological Answer:

- Continuous Flow Reactors : Improve heat transfer and reduce side reactions (e.g., dimerization) .

- Catalysis : Palladium or copper catalysts accelerate cyclization steps, reducing reaction time from 72 to 24 hours .

- Solvent Recycling : Ethanol or DMF recovery systems cut costs and environmental impact .

Advanced: How can structure-activity relationship (SAR) studies guide the design of this compound derivatives?

Methodological Answer:

- Substituent Screening : Test analogs with halogens (-F, -Cl), alkyl chains, or heterocycles at the allyloxy position.

- Computational Modeling : Density Functional Theory (DFT) predicts electronic effects (e.g., HOMO-LUMO gaps) to prioritize targets .

- Bioactivity Profiling : High-throughput screening against enzyme panels (e.g., kinases, MAOs) identifies lead compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.